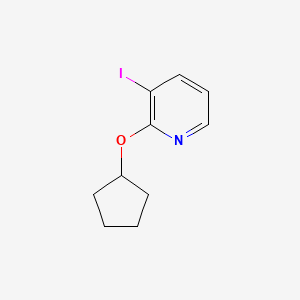

2-Cyclopentyloxy-3-iodopyridine

CAS No.: 902837-47-2

Cat. No.: VC2987199

Molecular Formula: C10H12INO

Molecular Weight: 289.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 902837-47-2 |

|---|---|

| Molecular Formula | C10H12INO |

| Molecular Weight | 289.11 g/mol |

| IUPAC Name | 2-cyclopentyloxy-3-iodopyridine |

| Standard InChI | InChI=1S/C10H12INO/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 |

| Standard InChI Key | NSPQVGRIZQTEQH-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)OC2=C(C=CC=N2)I |

| Canonical SMILES | C1CCC(C1)OC2=C(C=CC=N2)I |

Introduction

Chemical Identity and Basic Properties

2-Cyclopentyloxy-3-iodopyridine represents an important member of the halogenated pyridine family. Its fundamental characteristics establish its identity in chemical databases and research literature.

Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Registry Number | 902837-47-2 |

| Molecular Formula | C10H12INO |

| Molecular Weight | 289.11 g/mol |

| PubChem CID | 42553134 |

| IUPAC Name | 2-cyclopentyloxy-3-iodopyridine |

The compound is registered in multiple chemical databases, reflecting its relevance in chemical research. Its structure consists of a pyridine core with specific functional group attachments that define its reactivity profile.

Structural Characteristics

The molecular structure of 2-Cyclopentyloxy-3-iodopyridine is characterized by:

-

A pyridine ring as the core structure

-

A cyclopentyloxy group (-OCH₉) attached at the 2-position

-

An iodine atom at the 3-position

This structural arrangement creates a molecule with interesting electronic properties due to the electron-withdrawing nature of the pyridine nitrogen and the iodine atom, balanced against the electron-donating properties of the cyclopentyloxy group.

Physical Properties

The compound exhibits several noteworthy physical properties that affect its handling and applications:

These properties influence the compound's behavior in chemical reactions and its potential applications in research settings.

Synthesis Methodologies

Several approaches can be employed for the synthesis of 2-Cyclopentyloxy-3-iodopyridine, with each method offering specific advantages depending on the available starting materials and desired purity.

Etherification Reactions

The synthesis of 2-Cyclopentyloxy-3-iodopyridine typically involves etherification reactions of halogenated pyridines. Based on research with similar compounds, a common approach includes:

-

Starting with 3-iodopyridine or 2-chloro-3-iodopyridine

-

Performing a nucleophilic aromatic substitution with cyclopentanol

-

Using suitable base catalysts and reaction conditions

Research by Puleo and Bandar provides insights into the etherification of bromopyridines, which can be adapted for iodopyridines:

"Preliminary experiments varying base and solvent suggested KOH with 18-crown-6 in DMAc could promote a 4-selective etherification reaction between 3-bromopyridine..."

Similar reaction conditions could potentially be applied for the synthesis of 2-Cyclopentyloxy-3-iodopyridine, with appropriate modifications to direct substitution at the desired position.

Base-Catalyzed Reactions

Base-catalyzed reactions represent another important synthetic route for preparing 2-Cyclopentyloxy-3-iodopyridine. These reactions typically involve:

This approach is supported by research findings: "Inside a N2 filled glovebox, a 4 mL vial was charged with a magnetic stir, 3-bromopyridine (1.0 – 1.5 equiv), 2-ethyl-1-hexanol (13.0 mg, 0.1 mmol, 1.0 equiv), solvent, KBr (6.0 mg, 0.05 mmol, 0.5 equiv.), 18-crown-6 (92.5 mg, 0.35 mmol, 3.5 equiv), and base in successive order."

While this specific protocol was developed for different substitution patterns, the general approach can be adapted for the synthesis of 2-Cyclopentyloxy-3-iodopyridine by selecting appropriate starting materials and reaction conditions.

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 2-Cyclopentyloxy-3-iodopyridine, it is valuable to compare it with structurally related compounds.

Comparison with Other Halogenated Pyridines

The table below compares 2-Cyclopentyloxy-3-iodopyridine with several structurally related compounds:

Structure-Activity Relationships

The structure of 2-Cyclopentyloxy-3-iodopyridine suggests several important structure-activity relationships:

-

The cyclopentyloxy group at position 2 likely influences the compound's lipophilicity and its interactions with biological targets

-

The iodine atom at position 3 can participate in halogen bonding and serves as a reactive site for further functionalization

-

The pyridine nitrogen provides a hydrogen bond acceptor site, important for potential biological interactions

These structural features make 2-Cyclopentyloxy-3-iodopyridine potentially valuable as a building block in medicinal chemistry, where such structure-activity relationships can be exploited for the development of bioactive compounds.

Spectroscopic and Analytical Characteristics

Understanding the spectroscopic properties of 2-Cyclopentyloxy-3-iodopyridine is essential for its identification and characterization in research settings.

Spectroscopic Properties

While specific spectroscopic data for 2-Cyclopentyloxy-3-iodopyridine is limited in the available sources, inferences can be made based on similar compounds:

-

NMR Spectroscopy: The proton NMR spectrum would likely show:

-

Signals for the cyclopentyl ring protons in the aliphatic region (1-2 ppm)

-

Signals for the pyridine ring protons in the aromatic region (7-9 ppm)

-

The absence of a proton signal at the 3-position due to iodine substitution

-

-

Mass Spectrometry: The mass spectrum would show:

-

A molecular ion peak at m/z 289 corresponding to the molecular weight

-

Characteristic fragmentation patterns including loss of iodine and cleavage of the cyclopentyloxy group

-

-

IR Spectroscopy: The IR spectrum would likely show:

-

C-H stretching bands for the cyclopentyl group

-

C=N and C=C stretching bands for the pyridine ring

-

C-O stretching band for the ether linkage

-

These spectroscopic properties are crucial for confirming the structure and purity of synthesized 2-Cyclopentyloxy-3-iodopyridine.

This commercial availability facilitates its use in research and development settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume